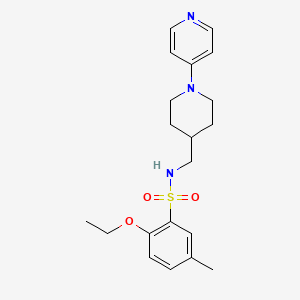
2-ethoxy-5-methyl-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-ethoxy-5-methyl-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide is a complex organic compound that features a benzenesulfonamide core with various substituents, including ethoxy, methyl, pyridinyl, and piperidinyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-5-methyl-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the benzenesulfonamide core: This can be achieved by reacting 2-ethoxy-5-methylbenzenesulfonyl chloride with an amine derivative.
Introduction of the pyridinyl and piperidinyl groups: This step involves the nucleophilic substitution reaction where the piperidinyl group is introduced to the benzenesulfonamide core, followed by the addition of the pyridinyl group through a coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
化学反应分析
Types of Reactions
2-ethoxy-5-methyl-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide nitrogen or the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzenesulfonamide derivatives.
科学研究应用
2-ethoxy-5-methyl-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with biological targets.
Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals.
作用机制
The mechanism of action of 2-ethoxy-5-methyl-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to a biological response. The exact pathways and molecular targets can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 2-ethoxy-5-methylbenzenesulfonamide
- N-(pyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide
- 2-ethoxy-5-methyl-N-(piperidin-4-yl)methyl)benzenesulfonamide
Uniqueness
2-ethoxy-5-methyl-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
生物活性
2-Ethoxy-5-methyl-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide, a sulfonamide compound, has gained attention in pharmacological research due to its potential biological activities. This article explores the compound's synthesis, biological evaluations, and mechanisms of action, supported by data tables and relevant studies.
Chemical Structure and Properties
The molecular formula for this compound is C20H28N2O3S, with a molecular weight of 408.6 g/mol. Its structural representation includes an ethoxy group, a methyl group, and a benzenesulfonamide moiety linked to a piperidine derivative.
Biological Activity Overview
Recent studies have indicated that this compound exhibits various biological activities including:
- Antimicrobial Activity : The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria.
- Anticancer Properties : Preliminary evaluations suggest potential antitumor effects against various cancer cell lines.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, although detailed mechanisms require further exploration.
In Vitro Studies
A study conducted on the antimicrobial efficacy of similar sulfonamide derivatives revealed that compounds within this class exhibit significant antibacterial activity. The Minimum Inhibitory Concentration (MIC) values for related compounds ranged from 15.625 μM to 125 μM against Staphylococcus aureus and Enterococcus faecalis, indicating promising potential for treating infections caused by resistant strains .
| Compound | MIC (μM) | Bacterial Strain |
|---|---|---|
| Compound A | 15.625 | S. aureus |
| Compound B | 62.5 | E. faecalis |
| Compound C | 125 | Pseudomonas aeruginosa |
Case Studies
Research involving similar piperidine derivatives has demonstrated their ability to inhibit the proliferation of cancer cells in vitro. For instance, compounds targeting the MAPK pathway have shown promise in reducing tumor growth in models of breast cancer and lung cancer .
The biological activity of this compound is hypothesized to involve:
- Inhibition of Protein Synthesis : Similar compounds have been shown to disrupt bacterial protein synthesis pathways.
- Apoptosis Induction in Cancer Cells : The compound may activate apoptotic pathways leading to cancer cell death.
- Modulation of Inflammatory Cytokines : Potential reduction in pro-inflammatory cytokines could explain its anti-inflammatory properties.
属性
IUPAC Name |
2-ethoxy-5-methyl-N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O3S/c1-3-26-19-5-4-16(2)14-20(19)27(24,25)22-15-17-8-12-23(13-9-17)18-6-10-21-11-7-18/h4-7,10-11,14,17,22H,3,8-9,12-13,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AURXRLZTQPIWMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C)S(=O)(=O)NCC2CCN(CC2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














